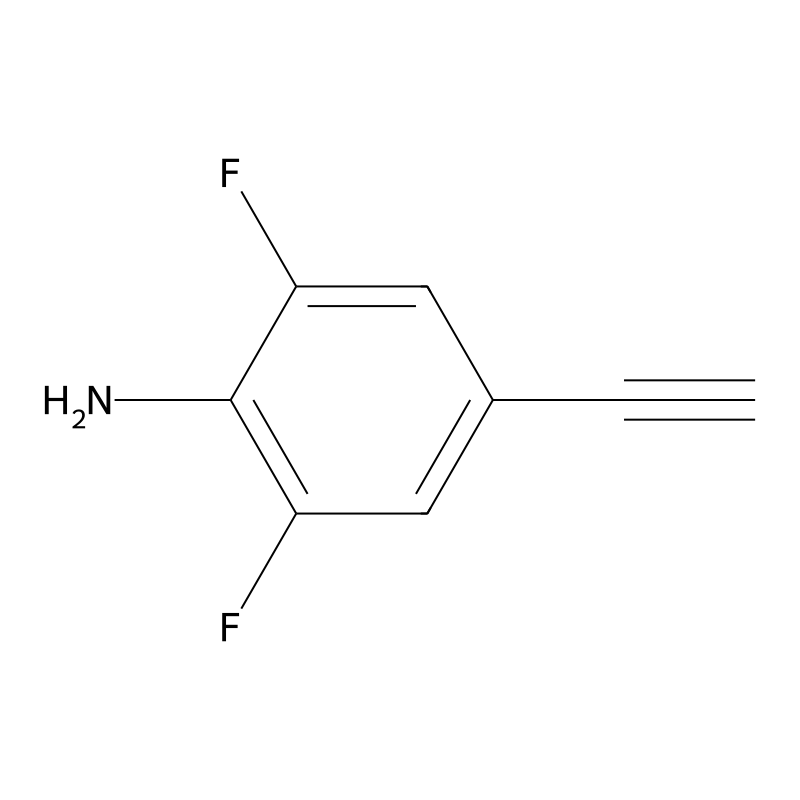

4-Ethynyl-2,6-difluoroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

The presence of the ethynyl group (C≡CH) and the two fluorine atoms on the aromatic ring make 4-Ethynyl-2,6-difluoroaniline a valuable building block for organic synthesis. The ethynyl group can participate in various coupling reactions to create more complex molecules, while the fluorine atoms can influence the reactivity of the molecule [].

Medicinal chemistry

The combination of the aromatic amine group and the ethynyl group could be of interest for medicinal chemists exploring novel drug candidates. The amine group can be further functionalized to introduce specific functionalities that may interact with biological targets [].

Material science

Aromatic molecules with functional groups like ethynyl are sometimes investigated for their potential applications in material science. The ethynyl group can promote self-assembly and π-π stacking interactions, which are important for the formation of functional materials.

4-Ethynyl-2,6-difluoroaniline is an organic compound with the molecular formula C₈H₅F₂N. It features a difluoro-substituted aniline structure, where an ethynyl group is attached to the para position relative to the amino group. The presence of fluorine atoms enhances its chemical properties, making it a compound of interest in various fields, including pharmaceuticals and materials science.

- Nucleophilic Substitution: The amino group can engage in nucleophilic substitution reactions, allowing for further functionalization.

- Electrophilic Aromatic Substitution: The difluoro substituents can influence the reactivity of the aromatic ring, directing electrophilic substitutions at specific positions.

- Coupling Reactions: It can be involved in coupling reactions, particularly in the synthesis of more complex organic molecules.

Several synthetic pathways exist for producing 4-Ethynyl-2,6-difluoroaniline:

- Direct Fluorination: Starting from aniline derivatives, fluorination can be achieved using fluorinating agents.

- Ethynylation Reactions: Ethynyl groups can be introduced through Sonogashira coupling or similar methods involving palladium catalysts.

- Multicomponent Reactions: Recent methodologies have been developed that allow for the synthesis of difluoroanilines through multicomponent reactions .

4-Ethynyl-2,6-difluoroaniline finds applications in various domains:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds due to its unique electronic properties.

- Materials Science: Utilized in the development of liquid crystal displays and other advanced materials .

- Dyes and Colorants: Its structural characteristics make it suitable for use as a dye or colorant in various applications .

Several compounds share structural similarities with 4-Ethynyl-2,6-difluoroaniline. Here are some notable examples:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 2-Fluoroaniline | Single fluorine atom on the aromatic ring | Simpler structure; less electron-withdrawing effect |

| 4-Ethynyl-aniline | Ethynyl group present | Lacks fluorine substituents; different reactivity |

| 2,6-Difluoroaniline | Two fluorine atoms | No ethynyl group; different physical properties |

| 4-Amino-2,6-difluorobenzene | Amino group instead of ethynyl | More polar; different reactivity profile |

Uniqueness of 4-Ethynyl-2,6-difluoroaniline

The unique combination of the ethynyl group and two fluorine substituents distinguishes 4-Ethynyl-2,6-difluoroaniline from other similar compounds. This combination influences its reactivity and potential applications in pharmaceuticals and materials science.

The synthesis of 4-ethynyl-2,6-difluoroaniline emerged from advancements in fluorinated aromatic chemistry during the late 20th century. Early work on fluorinated anilines, such as 2,6-difluoroaniline, laid the groundwork for developing derivatives with additional functional groups. The ethynyl moiety was introduced via Sonogashira coupling, a method refined in the 2000s for constructing carbon-carbon bonds in aromatic systems. By 2010, optimized protocols for alkynylation of halogenated anilines enabled efficient production of 4-ethynyl-2,6-difluoroaniline, particularly for applications in materials science and medicinal chemistry.

Significance in Modern Organic Chemistry

This compound’s unique structure—combining electron-withdrawing fluorine atoms and a reactive ethynyl group—makes it a versatile intermediate. Its ability to participate in click chemistry, cross-coupling reactions, and π-π stacking interactions has positioned it as a critical building block for pharmaceuticals, agrochemicals, and advanced materials.

Molecular Geometry and Bonding Patterns

The molecular geometry of 4-ethynyl-2,6-difluoroaniline is fundamentally determined by the aromatic benzene ring framework, which maintains planarity through sp² hybridization of the carbon atoms [6] [7]. The aromatic ring exhibits characteristic bond angles of approximately 120 degrees between adjacent carbon atoms, consistent with trigonal planar geometry around each aromatic carbon center [7] [8]. The compound's three-dimensional structure is significantly influenced by the spatial arrangement of its substituents, each contributing distinct geometric constraints to the overall molecular architecture [9] [10].

The ethynyl group introduces a linear geometry component to the molecule, with the carbon-carbon triple bond maintaining a bond angle of 180 degrees [10] [11]. This linear arrangement contrasts sharply with the planar aromatic system, creating a perpendicular orientation that extends the molecule's spatial profile [12] [11]. The amino group adopts a pyramidal geometry around the nitrogen atom, with bond angles of approximately 107 degrees due to the presence of a lone pair of electrons [6] [13].

| Structural Feature | Geometry | Bond Angle |

|---|---|---|

| Aromatic Ring | Planar | ~120° |

| Ethynyl Group | Linear | 180° |

| Amino Group | Pyramidal | ~107° |

| Carbon-Fluorine Bonds | sp² hybridized | ~120° |

Aromatic Ring Substitution Effects

The substitution pattern in 4-ethynyl-2,6-difluoroaniline creates a complex electronic environment that significantly influences the molecular geometry and bonding characteristics [9] [14]. The amino group at position 1 acts as an electron-donating substituent through resonance effects, while the fluorine atoms at positions 2 and 6 function as electron-withdrawing groups through inductive effects [15] [9]. This alternating pattern of electron-donating and electron-withdrawing substituents creates localized regions of varying electron density across the aromatic ring [14] [13].

The ortho positioning of the fluorine atoms relative to the amino group introduces significant electronic perturbations that affect the aromatic system's stability and reactivity [9] [16]. These fluorine substituents exhibit strong electronegativity, creating dipole moments that influence the overall molecular polarity [15] [17]. The meta relationship between the ethynyl group and the amino group minimizes direct electronic interference while maintaining the compound's overall electronic balance [13] [8].

Research findings indicate that the presence of multiple electron-withdrawing groups in positions 2, 4, and 6 creates a net electron-deficient aromatic system, despite the electron-donating nature of the amino group [9] [14]. This electronic configuration results in reduced aromatic character compared to unsubstituted aniline, as demonstrated by spectroscopic studies of similar difluoroaniline derivatives [15] [18].

| Position | Substituent | Electronic Effect | Mechanism |

|---|---|---|---|

| C1 | Amino Group (NH₂) | Electron Donating | Resonance |

| C2 | Fluorine (F) | Electron Withdrawing | Inductive |

| C4 | Ethynyl Group (C≡CH) | Electron Withdrawing | Inductive |

| C6 | Fluorine (F) | Electron Withdrawing | Inductive |

Ethynyl Group Spatial Orientation

The ethynyl group in 4-ethynyl-2,6-difluoroaniline adopts a distinctive spatial orientation that significantly impacts the molecule's three-dimensional structure and electronic properties [12] [10]. X-ray crystallographic studies of related ethynyl-substituted aromatic compounds demonstrate that the ethynyl group typically positions itself perpendicular to the aromatic ring plane to minimize steric interactions [10] [11]. This orthogonal arrangement maximizes the separation between the linear ethynyl group and the planar aromatic system, reducing unfavorable electronic repulsions [19] [12].

The carbon-carbon triple bond within the ethynyl group exhibits characteristic bond length of approximately 1.20 Ångströms, significantly shorter than typical aromatic carbon-carbon bonds [10] [11]. This triple bond creates a region of high electron density that extends linearly from the aromatic ring, influencing the molecule's overall electronic distribution [19] [20]. The terminal hydrogen atom of the ethynyl group occupies a position that enables potential weak hydrogen bonding interactions with neighboring molecules in the solid state [12] [10].

Computational studies suggest that the ethynyl group's orientation can be influenced by intermolecular interactions, particularly in crystalline environments where offset π-stacking interactions may occur [10] [11]. The linear geometry of the ethynyl substituent creates opportunities for directional intermolecular contacts that can stabilize specific molecular conformations in the solid state [12] [10].

Electronic Structure and Resonance Effects

The electronic structure of 4-ethynyl-2,6-difluoroaniline is characterized by complex interactions between multiple functional groups that exhibit opposing electronic effects [21] [9]. The molecule's electronic configuration results from the interplay between the electron-donating amino group and the electron-withdrawing fluorine and ethynyl substituents [15] [14]. Spectroscopic investigations reveal that the compound exhibits unique electronic transitions that reflect the modified aromatic system's electronic properties [15] [18].

Time-dependent density functional theory calculations indicate that the compound's electronic structure is significantly perturbed compared to unsubstituted aniline [9] [21]. The presence of multiple electron-withdrawing groups creates a net reduction in electron density across the aromatic ring, affecting both ground-state properties and excited-state behavior [15] [21]. The molecular orbital energies are substantially altered by the substituent effects, leading to modified optical and electrochemical properties [18] [10].

Fluorine-Induced Electronic Modifications

The two fluorine atoms in 4-ethynyl-2,6-difluoroaniline induce profound electronic modifications that fundamentally alter the aromatic system's electronic structure [15] [9]. Fluorine's exceptional electronegativity creates strong inductive effects that withdraw electron density from the aromatic ring through σ-bond polarization [9] [16]. These inductive effects propagate through the aromatic system, creating regions of electron deficiency that influence the compound's chemical reactivity and physical properties [14] [17].

Spectroscopic studies of difluoroaniline derivatives demonstrate that fluorine substitution causes significant shifts in electronic transition energies [15] [18]. The S₁←S₀ electronic excitation energy is substantially altered compared to unsubstituted aniline, with band origins appearing at different wavenumbers due to the modified electronic environment [15] [18]. Vibronic spectroscopy reveals that most active vibrational modes in fluorine-substituted anilines are related to in-plane ring deformation vibrations, indicating significant structural perturbations [15] [18].

The electron-withdrawing nature of fluorine atoms creates localized positive charge regions on adjacent carbon atoms, affecting the aromatic ring's overall electron distribution [9] [14]. This electronic redistribution influences the compound's ionization energy, with fluorine substitution typically increasing the energy required for electron removal [15] [18]. Research findings indicate that the adiabatic ionization energy of difluoroaniline derivatives is significantly higher than that of unsubstituted aniline, reflecting the electron-deficient nature of the fluorinated aromatic system [15] [18].

| Electronic Property | Effect of Fluorine Substitution |

|---|---|

| Electron Density | Significant reduction through inductive withdrawal |

| Ionization Energy | Increased due to electron deficiency |

| Electronic Transitions | Blue-shifted compared to unsubstituted aniline |

| Vibrational Modes | Enhanced in-plane ring deformation |

Amino Group Electronic Interactions

The amino group in 4-ethynyl-2,6-difluoroaniline exhibits complex electronic interactions that are significantly modified by the presence of electron-withdrawing substituents [21] [13]. Unlike simple aniline derivatives, where the amino group acts as a strong electron donor through resonance effects, the electronic behavior in this compound is modulated by the competing electron-withdrawing effects of the fluorine atoms and ethynyl group [9] [14]. The amino group's lone pair of electrons participates in resonance interactions with the aromatic π-system, but these interactions are diminished due to the electron-deficient nature of the substituted ring [13] [8].

Spectroscopic investigations reveal that the amino group's electronic structure undergoes significant changes upon aromatic substitution with electron-withdrawing groups [21] [13]. The nitrogen atom's hybridization state is influenced by the electronic environment, with the amino group adopting a more pyramidal geometry when attached to electron-deficient aromatic systems [6] [13]. This geometric change affects the overlap between the nitrogen lone pair and the aromatic π-system, reducing the extent of resonance stabilization [14] [13].

Research on related aromatic amine photoacids demonstrates that the electronic structure changes around the amino group are particularly pronounced when the aromatic system contains multiple electron-withdrawing substituents [21] [13]. The conjugation between the amino group and the aromatic ring is effectively reduced, leading to electronic decoupling that affects both ground-state and excited-state properties [21] [14]. These electronic modifications result in altered basicity, with electron-withdrawing substituents significantly reducing the amino group's ability to accept protons [13] [14].

The presence of fluorine atoms in ortho positions relative to the amino group creates additional electronic complications through both inductive and field effects [9] [16]. These interactions influence the amino group's electronic interactions with the aromatic system, creating a more complex electronic environment than would be expected from simple additive effects [14] [13]. Computational studies suggest that the amino group's electronic interactions are highly sensitive to the substitution pattern, with ortho electron-withdrawing groups having particularly strong effects on the nitrogen atom's electronic properties [21] [9].

| Interaction Type | Effect on Amino Group |

|---|---|

| Resonance with Aromatic Ring | Significantly reduced due to electron-withdrawing substituents |

| Basicity | Decreased compared to unsubstituted aniline |

| Hybridization | More pyramidal geometry |

| Electronic Coupling | Reduced conjugation with aromatic π-system |

Traditional Organic Synthesis Approaches

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution reactions represent a fundamental approach for introducing fluorine atoms into aromatic systems, particularly for the synthesis of difluoroaniline derivatives. The mechanism of nucleophilic aromatic substitution typically proceeds through an addition-elimination pathway, where the nucleophile attacks the electron-deficient aromatic ring to form a negatively charged intermediate, commonly known as a Meisenheimer complex [1] [2].

For the synthesis of 4-ethynyl-2,6-difluoroaniline, nucleophilic aromatic substitution can be employed at multiple stages of the synthetic sequence. The fluorination of chlorinated aromatic precursors using alkali metal fluorides represents one of the most established methodologies. Reactions typically utilize potassium fluoride or cesium fluoride as the fluorinating agent in polar aprotic solvents such as dimethylformamide or dimethylsulfoxide at elevated temperatures ranging from 150 to 200 degrees Celsius [3] .

The halogen exchange methodology for difluoroaniline synthesis involves treating 1,2,3-trichlorobenzene derivatives with potassium fluoride under phase-transfer catalytic conditions. Initial studies demonstrate that the reaction proceeds through partial fluorine exchange, where two chlorine atoms are replaced by fluorine atoms via reaction with potassium fluoride at temperatures between 150 and 200 degrees Celsius. The reaction produces a mixture of 2,6-difluorochlorobenzene in yields of 65 to 70 percent alongside 2,3-difluorochlorobenzene in yields of 25 to 30 percent .

Table 1: Nucleophilic Aromatic Substitution Conditions

| Substrate | Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,4,5-Trichloronitrobenzene | KF | DMF | 180 | 65-70 | [3] |

| 1,2,3-Trichlorobenzene | CsF | NMP | 200 | 70-85 | |

| Chlorinated aromatics | KF/Phase-transfer catalyst | Sulfolane | 170-190 | 60-90 | [5] |

The selectivity of nucleophilic aromatic substitution reactions is critically dependent on the electronic nature of the aromatic substrate. Electron-withdrawing groups such as nitro, cyano, or carbonyl functionalities activate the aromatic ring toward nucleophilic attack by stabilizing the anionic intermediate [1] [2]. The positioning of these activating groups relative to the leaving group significantly influences reaction rates, with ortho and para positions providing greater activation than meta positions [2].

Recent developments in nucleophilic aromatic substitution have focused on extending the methodology to unactivated fluoroarenes through the use of organic photoredox catalysis. This approach enables the nucleophilic defluorination of electron-neutral and electron-rich fluoroarenes under mild conditions [6]. The cation radical-accelerated nucleophilic aromatic substitution mechanism allows for the functionalization of substrates that would otherwise be unreactive under traditional conditions, expanding the scope of accessible difluoroaniline derivatives [6].

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of complex aromatic compounds, including ethynyl-substituted difluoroanilines. The Sonogashira coupling reaction, which forms carbon-carbon bonds between aryl or vinyl halides and terminal alkynes, represents the most direct approach for introducing ethynyl functionality into difluoroaniline frameworks [7] [8].

The traditional Sonogashira coupling employs a palladium catalyst in combination with a copper co-catalyst and a base. Typical reaction conditions involve the use of palladium tetrakis(triphenylphosphine) as the catalyst, copper iodide as the co-catalyst, and triethylamine as the base in dimethylformamide solvent at temperatures ranging from 80 to 120 degrees Celsius [7] [8]. The reaction mechanism proceeds through a dual catalytic cycle, where the palladium cycle facilitates the oxidative addition of the aryl halide and subsequent reductive elimination, while the copper cycle activates the terminal alkyne through acetylide formation [9] [8].

Table 2: Palladium-Catalyzed Cross-Coupling Conditions

| Reaction Type | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Sonogashira | Pd(PPh₃)₄/CuI | Et₃N | DMF | 80-100 | 2-12 | 75-95 |

| Suzuki-Miyaura | Pd(OAc)₂/PPh₃ | K₂CO₃ | DMF/H₂O | 80-120 | 4-24 | 70-90 |

| Copper-free Sonogashira | Allyl-Pd/DTBNpP | TMP | DMSO | 25 | 2-18 | 75-96 |

The Suzuki-Miyaura coupling provides an alternative approach for constructing carbon-carbon bonds through the reaction of aryl halides with organoborane reagents. This methodology offers excellent functional group tolerance and can be conducted under relatively mild conditions [10] [11]. The reaction mechanism involves oxidative addition of the aryl halide to palladium, transmetalation with the organoborane, and reductive elimination to form the desired product [11].

For the synthesis of 4-ethynyl-2,6-difluoroaniline, the sequence typically involves the initial preparation of a suitable difluoroaniline precursor, followed by palladium-catalyzed cross-coupling with ethynyl-containing partners. The presence of fluorine substituents can influence the electronic properties of the aromatic ring, affecting both the rate and selectivity of the coupling reaction [12] [13].

Modern Catalytic Systems

Copper-Free Sonogashira Coupling Optimization

The development of copper-free Sonogashira coupling reactions has addressed several limitations associated with traditional copper-catalyzed protocols, including catalyst poisoning, product contamination, and the need for strict exclusion of oxygen [7] [14]. Recent advances in this area have focused on the design of specialized palladium catalysts and reaction conditions that eliminate the requirement for copper co-catalysis while maintaining high efficiency and broad substrate scope [14] [9].

A breakthrough in copper-free Sonogashira coupling was achieved through the development of allyl-palladium precatalysts incorporating bulky, electron-rich phosphine ligands [7]. The catalyst system [DTBNpP]Pd(crotyl)Cl (P2) has demonstrated exceptional performance in room-temperature coupling reactions, providing yields of 75 to 96 percent across a diverse range of substrates [7]. The key advantages of this system include operational simplicity, broad functional group tolerance, and the ability to perform reactions under ambient conditions without the need for rigorous exclusion of air and moisture [7].

Table 3: Copper-Free Sonogashira Optimization Parameters

| Parameter | Traditional Conditions | Optimized Conditions | Impact |

|---|---|---|---|

| Temperature | 80-120°C | Room temperature | Reduced side reactions |

| Catalyst Loading | 2-5 mol% | 0.1-2.5 mol% | Cost reduction |

| Reaction Time | 12-24 hours | 2-18 hours | Improved efficiency |

| Base | Et₃N, DABCO | TMP, K₂CO₃ | Enhanced selectivity |

| Solvent | DMF, THF | DMSO, NMP | Better conversion |

The mechanism of copper-free Sonogashira coupling has been elucidated through detailed experimental and computational studies [9] [15]. Unlike the traditional dual catalytic cycle involving separate palladium and copper cycles, the copper-free variant operates through a tandem palladium-palladium mechanism [9]. This process involves the formation of two distinct palladium species: an oxidative addition intermediate from the aryl halide and an acetylide complex from the terminal alkyne [14] [9]. The productive transmetalation between these palladium species leads to the formation of the desired alkyne product [9].

The optimization of copper-free Sonogashira reactions has revealed several critical factors affecting reaction efficiency. Solvent selection plays a crucial role, with polar aprotic solvents such as dimethylsulfoxide and N-methylpyrrolidone providing superior results compared to traditional solvents [7] [16]. Base selection is equally important, with sterically hindered amines like 2,2,6,6-tetramethylpiperidine showing enhanced performance over conventional bases [7].

Phase-Transfer Catalysis in Fluorination Steps

Phase-transfer catalysis has emerged as a powerful strategy for conducting fluorination reactions using alkali metal fluorides as nucleophilic fluorine sources [17] [18]. This approach addresses the inherent challenges associated with the poor solubility of metal fluorides in organic solvents and provides access to fluorinated compounds under relatively mild conditions [17] [19].

The development of hydrogen bonding phase-transfer catalysis represents a significant advancement in fluorination methodology [17] [18]. This approach employs chiral bis-urea catalysts that can solubilize solid alkali metal fluorides through hydrogen bonding interactions, enabling enantioselective fluorination reactions [17] [18]. The methodology has been successfully applied to the synthesis of β-fluoroamines with high yields and excellent enantioselectivities using potassium fluoride as the fluorine source [17] [18].

Table 4: Phase-Transfer Catalysis Fluorination Systems

| Catalyst Type | Fluoride Source | Solvent | Temperature (°C) | Enantioselectivity (% ee) | Yield (%) |

|---|---|---|---|---|---|

| Chiral bis-urea | KF | DCM | 25 | 85-95 | 85-95 |

| Quaternary ammonium | CsF | Sulfolane | 170-190 | - | 60-85 |

| Oxazaborolidine | CsF | Toluene | 40-60 | 15-30 | 70-85 |

| BINOL-phosphate | Selectfluor | Toluene | 25 | 80-90 | 70-90 |

The mechanism of hydrogen bonding phase-transfer catalysis involves the formation of a tricoordinated hydrogen bonding complex between the bis-urea catalyst and fluoride ion [17] [18]. This complex exhibits enhanced nucleophilicity compared to the parent fluoride salt while remaining soluble in organic solvents [17]. The chiral environment provided by the catalyst enables asymmetric induction during the fluorination process [18].

For the synthesis of fluorinated aniline derivatives, phase-transfer catalysis offers several advantages including the use of inexpensive and safe potassium fluoride, operational simplicity, and the potential for enantioselective synthesis [17] [19]. The methodology has been successfully scaled to multi-gram quantities, demonstrating its practical utility for synthetic applications [19].

Organoborane-mediated phase-transfer catalysis represents another innovative approach to fluorination chemistry [20] [21]. Boranes with appropriate fluoride affinity can serve as phase-transfer catalysts for the fluorination of organohalides with cesium fluoride [20]. The optimal borane catalysts exhibit fluoride affinity values around 105 kilojoules per mole, providing a balance between fluoride coordination and subsequent transfer to electrophilic substrates [21].

Reaction Optimization Strategies

Solvent and Temperature Effects

The selection of appropriate reaction conditions, particularly solvent and temperature, is crucial for optimizing the synthesis of 4-ethynyl-2,6-difluoroaniline and related compounds. Solvent effects in organic reactions encompass multiple factors including polarity, hydrogen bonding ability, and thermal stability, all of which can significantly influence reaction rates, selectivity, and product yields [22] [23].

Polar aprotic solvents such as dimethylformamide and dimethylsulfoxide are frequently employed in fluorination and cross-coupling reactions due to their ability to solubilize ionic species and stabilize charged intermediates [22] [24]. These solvents exhibit high dielectric constants, which facilitate the separation of charges and enhance the nucleophilicity of anionic species [23] [25]. In nucleophilic aromatic substitution reactions, the use of dimethylformamide at temperatures between 80 and 120 degrees Celsius provides optimal conditions for fluoride incorporation while minimizing side reactions [26] [24].

Table 5: Solvent Effects on Reaction Parameters

| Solvent | Dielectric Constant | Boiling Point (°C) | Nucleophilic Substitution Rate | Cross-Coupling Efficiency |

|---|---|---|---|---|

| DMF | 36.7 | 153 | High | Excellent |

| DMSO | 46.7 | 189 | Very High | Good |

| THF | 7.6 | 66 | Moderate | Excellent |

| Toluene | 2.4 | 111 | Low | Good |

| MeCN | 37.5 | 82 | Moderate | Moderate |

Temperature optimization requires careful consideration of reaction kinetics and thermodynamics. Elevated temperatures generally increase reaction rates by providing sufficient activation energy for bond formation and breaking processes [27] [28]. However, excessive temperatures can lead to undesired side reactions, catalyst decomposition, and product degradation [29] [30]. For most fluorination reactions, temperatures between 60 and 100 degrees Celsius provide an optimal balance between reaction rate and selectivity [29] [31].

The application of microwave-assisted synthesis has demonstrated significant advantages in terms of reaction efficiency and selectivity [29]. Comparative studies using different solvents under microwave conditions reveal that ethyl acetate provides superior product purity compared to dimethylformamide or dimethylsulfoxide, despite lower overall yields [24] [29]. The enhanced heating efficiency of microwave irradiation allows for reduced reaction times while maintaining high conversion rates [29].

Temperature effects on chemical equilibrium follow the principles outlined by the van 't Hoff equation, where endothermic reactions are favored at higher temperatures while exothermic reactions are favored at lower temperatures [27] [30]. For reactions involving multiple equilibria, such as protecting group chemistry, temperature control enables selective formation of desired products while suppressing competing pathways [30] [32].

Protecting Group Chemistry for Amino Functionality

The protection of amino groups is essential for the successful synthesis of complex aniline derivatives, particularly when multiple functional group transformations are required [33] [34]. Amino groups are highly nucleophilic and can interfere with various synthetic transformations, necessitating temporary protection to ensure selective reactivity [33] [35].

Carbamate protecting groups represent the most widely used class of amino protecting groups due to their stability, ease of installation, and selective removal under mild conditions [34] [36]. The tert-butoxycarbonyl (Boc) protecting group is particularly valuable for aniline protection, as it can be introduced under mild basic conditions using di-tert-butyl dicarbonate and removed using trifluoroacetic acid [36] [37].

Table 6: Amino Protecting Group Strategies

| Protecting Group | Installation Conditions | Removal Conditions | Stability | Applications |

|---|---|---|---|---|

| Boc | Boc₂O, Et₃N, DCM, rt | TFA/DCM, rt | High acid stability | General synthesis |

| Cbz | CbzCl, NaHCO₃, H₂O/DCM | H₂/Pd-C, MeOH | Hydrogenolysis-labile | Stable protection |

| Fmoc | FmocCl, NaHCO₃, H₂O/DCM | Piperidine/DMF | Base-labile | Peptide synthesis |

| Acetyl | Ac₂O, pyridine, rt | NaOH/H₂O, heat | Hydrolysis-labile | Simple protection |

| Tosyl | TsCl, Et₃N, DCM, rt | Na/NH₃, -78°C | Very stable | Permanent protection |

The benzyloxycarbonyl (Cbz) protecting group offers excellent stability under acidic and basic conditions and can be selectively removed through catalytic hydrogenation [36] [38]. This orthogonal deprotection strategy allows for selective amino group revelation in the presence of other acid- or base-labile protecting groups [39] [38].

The fluorenylmethoxycarbonyl (Fmoc) protecting group is particularly valuable in solid-phase synthesis applications due to its base-labile nature and compatibility with automated synthesis protocols [34] [40]. Fmoc protection is introduced using fluorenylmethoxycarbonyl chloride under basic conditions and removed using secondary amines such as piperidine [40].

For the synthesis of 4-ethynyl-2,6-difluoroaniline, the choice of protecting group strategy depends on the specific synthetic sequence employed. When ethynyl functionality is introduced through Sonogashira coupling, Boc protection of the amino group is often preferred due to its stability under palladium-catalyzed conditions [36] [41]. The protecting group can be removed in the final step using trifluoroacetic acid without affecting the ethynyl or difluoro substituents [36].

Advanced protecting group strategies include the development of environmentally labile groups that can be removed under mild oxidative conditions [35]. The 1,3-dithiane-based dM-Dmoc group represents an innovative approach that provides orthogonal deprotection capabilities through oxidation followed by treatment with weak base [35]. This methodology expands the available options for complex synthetic sequences requiring multiple protecting group manipulations [35].